3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole
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Overview
Description
“3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole” is a chemical compound with the CAS Number: 887338-48-9 . It has a molecular weight of 368.23 . The compound is white to brown in color .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-5-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole . The InChI code is 1S/C15H11BrFNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-8-11(17)4-7-15(13)18/h2-9H,1H3 .It is stored at a temperature of +4C . The physical form of the compound is a white to brown solid .
Scientific Research Applications
Chemical Synthesis and Derivative Development
3-Bromo-5-fluoro-1-(p-toluenesulfonyl)indole and related compounds are primarily involved in chemical synthesis processes, leading to the development of various derivatives with potential biological activities. For instance, a series of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones were synthesized from 5-bromo-1H-indole, showing inhibitory activity against HMEC cell lines, suggesting potential antitumor activities (Fan Houxing, 2009). Furthermore, Brønsted acid-mediated alkylation and alkenylation of indoles have been achieved under mild conditions, demonstrating the chemical versatility of these compounds (Kaikai Wu et al., 2014).
Structural Analysis and Molecular Interactions
Studies on compounds related to this compound also focus on understanding molecular structures and interactions. For instance, the structure of 5-Benzyloxy-3-methyl-1-tosyl-1H-indole has been analyzed, revealing specific geometries and orientations of its molecular components (Gustavo Pozza Silveira et al., 2013).
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
3-bromo-5-fluoro-1-(4-methylphenyl)sulfonylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(16)13-8-11(17)4-7-15(13)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWFEADJNZQXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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